Alkyne-crgd

Solubility Formulation Bioconjugation

Alkyne-cRGD (CAS 2665674-77-9, C₃₃H₄₇N₉O₉, MW 713.78) is a synthetic cyclic pentapeptide integrin ligand comprising the Arg-Gly-Asp-D-Tyr-Lys sequence cyclized via a lactam bridge, with a terminal alkyne (hexynamide) handle site-specifically conjugated to the Lys-5 ε-amino group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The compound retains the core cyclic RGD pharmacophore that binds αvβ3 integrin with high affinity, while the bioorthogonal alkyne handle enables modular, quantitative conjugation to azide-functionalized payloads including fluorophores, drugs, and targeting moieties for degrader development.

Molecular Formula C33H47N9O9
Molecular Weight 713.8 g/mol
Cat. No. B15608347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlkyne-crgd
Molecular FormulaC33H47N9O9
Molecular Weight713.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H47N9O9/c1-2-3-4-10-26(44)36-15-6-5-8-23-30(49)40-22(9-7-16-37-33(34)35)29(48)38-19-27(45)39-25(18-28(46)47)32(51)42-24(31(50)41-23)17-20-11-13-21(43)14-12-20/h1,11-14,22-25,43H,3-10,15-19H2,(H,36,44)(H,38,48)(H,39,45)(H,40,49)(H,41,50)(H,42,51)(H,46,47)(H4,34,35,37)/t22-,23-,24+,25-/m0/s1
InChIKeyHWGZAFMOVGJTMT-JBXUNAHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Alkyne-cRGD: Procurement-Ready Integrin Ligand with Click Chemistry Handle for Targeted Protein Degradation and Precision Bioconjugation


Alkyne-cRGD (CAS 2665674-77-9, C₃₃H₄₇N₉O₉, MW 713.78) is a synthetic cyclic pentapeptide integrin ligand comprising the Arg-Gly-Asp-D-Tyr-Lys sequence cyclized via a lactam bridge, with a terminal alkyne (hexynamide) handle site-specifically conjugated to the Lys-5 ε-amino group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The compound retains the core cyclic RGD pharmacophore that binds αvβ3 integrin with high affinity, while the bioorthogonal alkyne handle enables modular, quantitative conjugation to azide-functionalized payloads including fluorophores, drugs, and targeting moieties for degrader development [1]. Commercial supply is available at ≥95% HPLC purity with batch-specific Certificates of Analysis from multiple independent vendors .

Why Generic RGD Peptide Substitution Fails: Functional Handle Chemistry and Lot-to-Lot Variability in Alkyne-cRGD Procurement


Interchanging Alkyne-cRGD with alternative integrin-targeting peptides—including unmodified c(RGDfK), azide-functionalized cRGD, DBCO-cRGD, or PEGylated cRGD variants—introduces fundamentally different conjugation chemistry, solubility profiles, and steric constraints that directly impact downstream conjugate performance. The alkyne handle on Alkyne-cRGD is positioned at a single, defined site on the Lys-5 side chain via a hexynamide linker, enabling stoichiometric CuAAC click chemistry with predictable product homogeneity . In contrast, non-functionalized cRGD requires random amide coupling (e.g., NHS ester chemistry) that produces heterogeneous mixtures and can compromise the critical Asp residue required for integrin binding [1]. Azide-cRGD provides the complementary click handle but cannot be used when the payload already carries an azide group or when copper-free SPAAC chemistry (requiring strained alkynes like DBCO) is preferred for live-cell applications. DBCO-cRGD enables copper-free click chemistry but adds substantial hydrophobicity (~350 Da DBCO moiety) that can reduce aqueous solubility and promote nonspecific binding relative to the compact terminal alkyne . PEGylated variants (Alkyne-PEG-cRGD) improve pharmacokinetics but introduce polydispersity and may shield the RGD pharmacophore from integrin engagement when the PEG spacer is suboptimally short [2]. Furthermore, Alkyne-cRGD is the only variant in this class for which an explicit degrader development application has been validated in vitro and in vivo (BMS-L1-RGD) [3].

Quantitative Differential Evidence for Alkyne-cRGD: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Aqueous Solubility of Alkyne-cRGD vs. PEGylated and DBCO-Modified cRGD Variants

Alkyne-cRGD demonstrates a defined aqueous solubility of 2 mg/mL in water at neutral pH , enabling direct use in aqueous bioconjugation workflows without organic co-solvents. In contrast, Alkyne-PEG-cRGD conjugates exhibit solubility that is variable and dependent on PEG chain length (MW 1K–10K) and solution pH, requiring empirical determination for each variant . DBCO-functionalized cRGD, lacking a PEG spacer, exhibits reduced aqueous solubility due to the hydrophobic dibenzocyclooctyne moiety (~350 Da) and typically requires DMSO or DMF for dissolution prior to aqueous dilution . This defined, co-solvent-free solubility for Alkyne-cRGD simplifies buffer exchange and reduces the risk of organic-solvent-induced protein denaturation in sensitive biological conjugation reactions.

Solubility Formulation Bioconjugation

Site-Specific Click Conjugation vs. Random Amide Coupling: Bioactivity Retention Evidence

Alkyne-cRGD enables site-specific CuAAC conjugation at the Lys-5 side chain, positioned distal to the RGD pharmacophore in the cyclic peptide scaffold, thereby preserving the conformational integrity of the integrin-binding motif . In a comparative study using azide-functionalized cyclo-RGD peptides (Az-cRGD) conjugated to alginate hydrogels via CuAAC click chemistry vs. standard carbodiimide (EDC/NHS) random amide coupling, the click-conjugated peptides exhibited substantially higher bioactivity as measured by cell adhesion and proliferation assays [1]. The random carbodiimide approach risks modifying the Asp carboxyl group critical for integrin binding (MIDAS domain metal ion coordination), whereas the site-specific alkyne handle on Alkyne-cRGD avoids this by positioning the reactive group on the lysine side chain, geometrically separated from the RGD binding face .

Bioconjugation Site-specificity Bioactivity

Proven Integrin-Facilitated Degrader Platform: Alkyne-cRGD as Validated Building Block for IFLD Bifunctional Degraders

Alkyne-cRGD is the integrin-recognition ligand used to construct BMS-L1-RGD, a bifunctional molecular degrader that achieved efficient programmed death-ligand 1 (PD-L1) degradation via the integrin-facilitated lysosomal degradation (IFLD) strategy [1]. In this validated system, Alkyne-cRGD was conjugated via click chemistry to a PD-L1 binding small molecule (BMS-8), producing a degrader that induced PD-L1 internalization and lysosomal degradation in an integrin αvβ3- and lysosome-dependent manner, validated both in vitro and in vivo [1]. A follow-up report indicated that BMS-L1-RGD achieved approximately 80% PD-L1 degradation in melanoma models, with significant enhancement of CD8+ T cell infiltration [2]. No equivalent degrader validation has been reported for azide-cRGD, DBCO-cRGD, or PEG-cRGD variants as the integrin-binding moiety in an IFLD context, making Alkyne-cRGD the only functionalized cRGD with a peer-reviewed, in vivo-validated degrader application.

Targeted Protein Degradation IFLD PD-L1 Degrader Development

Monomeric cRGD Binding Affinity Retention vs. Multimeric and Drug-Conjugated cRGD Variants

The cRGD pharmacophore in Alkyne-cRGD retains the cyclic lactam-bridged conformation that confers high-affinity αvβ3 integrin binding, with the parent unmodified c(RGDfK) exhibiting an IC₅₀ of 0.94 nM against isolated αvβ3 integrin in competitive binding assays . This is approximately 4 to 80-fold more potent than cilengitide (cRGDfMeV), which shows IC₅₀ values of 4.1 nM (αvβ3) and 79 nM (αvβ5) depending on assay conditions . Importantly, the alkyne modification at the Lys-5 side chain is positioned distal to the RGD binding face, and studies on analogous alkyne- and azide-functionalized cRGD conjugates demonstrate that integrin binding affinity is substantially retained after click conjugation [1]. In contrast, the PEG-cRGD-irinotecan conjugate BGC0222 shows dramatically reduced integrin binding (IC₅₀ = 4.25 μM for αvβ3, a >4,500-fold loss relative to c(RGDfK)), likely due to steric interference from both the PEG linker and the irinotecan payload [2].

Integrin Binding Affinity αvβ3 Competitive Binding IC50

Differential Integrin Subtype Selectivity: cRGD Core vs. Linear RGD and Broad-Spectrum Integrin Ligands

The cyclic lactam-bridged conformation of Alkyne-cRGD confers preferential binding to αvβ3 integrin over α5β1, a selectivity that is absent in linear RGD peptides. Comparative molecular dynamics simulations demonstrate that cyclic RGD maintains a more stable configuration in the αvβ3 binding pocket with higher binding energy and stronger electrostatic interaction between Asp(RGD) and the MIDAS metal ion, whereas linear RGD triggers configurational instability and dissociates more readily [1]. In quantitative cell adhesion assays, fibroblasts attached to substrates presenting cyclic RGD at approximately twice the rate observed for substrates presenting linear RGD, and formed more numerous and mature focal adhesions [2]. Functionalized cyclic RGD peptides (including alkyne- and azide-modified variants) retain this selectivity, enabling discrimination between αvβ3-expressing cells (e.g., U87MG, HUVEC, MDA-MB-231) and cells expressing alternative integrin repertoires [3].

Integrin Selectivity αvβ3 vs α5β1 Cyclic vs Linear RGD Cell Adhesion

Commercial Purity and Batch-to-Batch Reproducibility vs. Custom-Synthesized cRGD Peptides

Alkyne-cRGD is commercially available at ≥95% HPLC purity with batch-specific Certificates of Analysis (CoA) from multiple independent vendors including Tocris/R&D Systems, MedChemExpress, and InvivoChem [1]. This contrasts with custom-synthesized cRGD peptides or niche functionalized variants where purity can vary from 85% to >98% and analytical characterization may be limited to MS confirmation without quantitative HPLC traces . The commercial supply chain provides defined storage conditions (-20°C, desiccated, protected from light), validated CAS registry (2665674-77-9), and established solubility specifications, reducing the experimental variability introduced by poorly characterized peptide batches . For procurement decisions, the multi-vendor availability of Alkyne-cRGD mitigates single-source supply risk, which is not the case for most custom azide-cRGD, DBCO-cRGD, or Alkyne-PEG-cRGD variants that rely on single custom synthesis suppliers.

Purity Quality Control Reproducibility Batch Consistency

Optimal Application Scenarios for Alkyne-cRGD Procurement Based on Quantitative Differential Evidence


Integrin-Facilitated Targeted Protein Degradation (IFLD/LYTAC) Development

Alkyne-cRGD is uniquely positioned as the integrin-binding module for bifunctional degrader construction. The validated BMS-L1-RGD system demonstrated that CuAAC conjugation of Alkyne-cRGD to a PD-L1-binding small molecule (BMS-8) produces a degrader with ~80% target protein degradation efficiency and in vivo antitumor efficacy via enhanced CD8+ T cell infiltration [1]. Researchers developing IFLD, LYTAC, or degrader-drug conjugate (DDC) molecules should prioritize Alkyne-cRGD over azide-cRGD, DBCO-cRGD, or PEG-cRGD variants because (a) the CuAAC reaction is well-characterized for this specific conjugate pair, (b) the Lys-5 alkyne position preserves the RGD binding face, (c) the 2 mg/mL aqueous solubility enables direct conjugation in biological buffers, and (d) the commercial availability with batch-specific CoA ensures reproducible degrader synthesis .

Site-Specific Bioconjugation for Integrin-Targeted Imaging Probes and Nanoparticle Functionalization

Alkyne-cRGD enables quantitative, site-specific CuAAC conjugation to azide-functionalized fluorophores, chelators, or nanoparticle surfaces without compromising integrin binding affinity. The hexynamide alkyne handle at Lys-5 is geometrically separated from the RGD binding motif, and click conjugation produces a homogeneous 1,2,3-triazole linkage with defined stoichiometry [1]. This contrasts with random NHS ester coupling to non-functionalized c(RGDfK), which produces heterogeneous products with potential modification of the Asp carboxyl group critical for MIDAS domain coordination and integrin binding . For nanoparticle functionalization, the post-insertion method using Alkyne-cRGD-conjugated adapter lipids has been demonstrated to produce cRGD-modified PEGylated liposomes with efficient αvβ3 integrin-expressing cell association in a modification-amount-dependent manner [2].

Cell Adhesion and 3D Cell Culture Scaffolds Requiring Integrin Subtype Selectivity

The cyclic RGD core of Alkyne-cRGD provides approximately 2-fold faster cell attachment and more stable integrin-ligand complexes compared to linear RGD peptides, as demonstrated in fibroblast adhesion assays and molecular dynamics simulations [1]. For 3D hydrogel-based cell culture, Alkyne-cRGD can be site-specifically conjugated to azide-functionalized hydrogel precursors (e.g., alginate, PEG, or polysialic acid) via CuAAC, ensuring that every RGD ligand is presented in an optimally oriented, bioavailable conformation [2]. This site-specific presentation prevents the reduced bioactivity observed with random carbodiimide coupling of cyclo-RGD peptides to hydrogel matrices [2]. Researchers should select Alkyne-cRGD over Alkyne-PEG-cRGD when the PEG spacer is unnecessary (e.g., when the hydrogel itself provides spacing) or when PEG polydispersity would confound mechanical or biological characterization of the resulting scaffold.

High-Throughput Degrader Library Synthesis with Reproducible Conjugation Chemistry

Alkyne-cRGD enables parallel synthesis of degrader libraries via CuAAC click chemistry, where a common Alkyne-cRGD intermediate is reacted with diverse azide-functionalized target-protein ligands. The ≥95% HPLC purity and batch-specific CoA from multiple commercial vendors [1] ensure that the integrin-binding module is a controlled variable, allowing researchers to attribute differences in degradation efficiency to the target-protein ligand rather than to variability in the cRGD component. The CuAAC reaction between terminal alkynes and azides typically achieves >95% conversion under optimized conditions (CuSO₄/sodium ascorbate, ambient temperature, aqueous solvent) , producing clean triazole-linked conjugates that can be screened without intermediate purification. This workflow is not readily achievable with DBCO-cRGD (which requires copper-free conditions and more expensive strained alkyne reagents) or with non-functionalized cRGD (which requires amide coupling optimization for each target ligand).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alkyne-crgd

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.